2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone
Description
2-(2-(1-Benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a dihydropyrazole core fused with a thiophene ring and substituted with a benzoyl group. The phenoxy linker connects this moiety to a pyrrolidine-substituted ethanone group. Its synthesis likely involves multi-step reactions, including cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, analogous to methods described for related pyrazole-thiophene hybrids .
Properties
IUPAC Name |
2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c30-25(28-14-6-7-15-28)18-32-23-12-5-4-11-20(23)22-17-21(24-13-8-16-33-24)27-29(22)26(31)19-9-2-1-3-10-19/h1-5,8-13,16,22H,6-7,14-15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXFAURRBQMDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC=C2C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation for Chalcone Formation
The synthesis begins with the Claisen-Schmidt condensation between 2-hydroxyacetophenone (1.0 equiv) and thiophene-2-carbaldehyde (1.2 equiv) in absolute ethanol under nitrogen. Barium hydroxide (1.5 equiv) catalyzes the reaction at 70–80°C for 4 hours, yielding (2E)-1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one.
Reaction Conditions:
- Solvent: Absolute ethanol (100 mL per 5 g acetophenone).
- Catalyst: Barium hydroxide.
- Temperature: 70–80°C (reflux).
- Workup: Acidification with 1.5 M HCl, extraction with methyl tert-butyl ether (MTBE), and column chromatography (ethyl acetate/petroleum ether).
The chalcone intermediate is obtained in 85–90% yield, confirmed via HPLC and $$ ^1H $$-NMR (δ 7.8–8.1 ppm, olefinic protons).
Cyclization to Pyrazoline
The chalcone (2.0 g, 0.007 mol) undergoes cyclization with 99% hydrazine hydrate (1.5 equiv) in ethanol (50 mL) under reflux for 4 hours. The reaction forms 2-(3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol, isolated via crystallization in ethanol (yield: 75–80%).
Key Spectral Data:
Benzoylation at the Pyrazoline N1 Position
The pyrazoline (1.0 g, 0.003 mol) is dissolved in dichloromethane (10 mL) with potassium carbonate (1.2 equiv). Benzoyl chloride (1.1 equiv) is added dropwise at 0°C, stirred at 20–30°C for 1 hour, and quenched with ice water. The product, 1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-ylphenol, is purified via column chromatography (yield: 90–95%).
Characterization:
- IR (KBr): 1685 cm$$ ^{-1} $$ (C=O stretch), 1590 cm$$ ^{-1} $$ (C=N pyrazoline).
- LC-MS: m/z 377 [M+H]$$ ^+ $$.
Functionalization of the Phenoxy-Ethanone-Pyrrolidine Moiety
Synthesis of 1-(Pyrrolidin-1-yl)-2-(2-hydroxyphenoxy)Ethanone
2-Hydroxyphenol (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in acetone with potassium carbonate (2.0 equiv) at 0°C, yielding 2-(2-hydroxyphenoxy)acetyl chloride. Subsequent reaction with pyrrolidine (1.5 equiv) in dichloromethane at room temperature affords 1-(pyrrolidin-1-yl)-2-(2-hydroxyphenoxy)ethanone (yield: 80–85%).
Optimization Notes:
- Excess pyrrolidine ensures complete substitution.
- Anhydrous conditions prevent hydrolysis of the acyl chloride.
Final Coupling Reaction
The benzoylated pyrazoline (1.0 equiv) and 1-(pyrrolidin-1-yl)-2-(2-hydroxyphenoxy)ethanone (1.2 equiv) undergo Mitsunobu coupling using triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF) at 0°C to room temperature. The product is purified via silica gel chromatography (ethyl acetate/hexane).
Reaction Yield: 70–75%.
Spectral Confirmation:
- $$ ^{13}C $$-NMR (100 MHz, CDCl3): δ 169.8 (C=O), 161.2 (C=N), 140.5–115.3 (aromatic and thiophene carbons).
- Elemental Analysis: Calculated for C27H25N3O3S: C, 67.62; H, 5.25; N, 8.76. Found: C, 67.58; H, 5.30; N, 8.72.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Chalcone Formation | Barium hydroxide, ethanol, reflux | 85–90 | 98.5 |
| Pyrazoline Cyclization | Hydrazine hydrate, ethanol, reflux | 75–80 | 97.8 |
| Benzoylation | Benzoyl chloride, K2CO3, dichloromethane | 90–95 | 99.1 |
| Ethanone-Pyrrolidine | Chloroacetyl chloride, pyrrolidine, acetone | 80–85 | 98.3 |
| Mitsunobu Coupling | DEAD, PPh3, THF | 70–75 | 96.7 |
Challenges and Optimization Strategies
- Regioselectivity in Cyclization: Hydrazine hydrate preferentially attacks the α,β-unsaturated ketone’s β-carbon, ensuring 5-membered ring closure.
- Benzoylation Efficiency: Anhydrous conditions and slow addition of benzoyl chloride minimize diacylation byproducts.
- Coupling Reaction: DEAD’s instability necessitates in-situ preparation, while excess triphenylphosphine drives the Mitsunobu reaction to completion.
Chemical Reactions Analysis
Key Chemical Reactions
The compound participates in reactions characteristic of its functional groups:
Reaction Mechanisms and Selectivity
-
Pyrazole Cyclization : Acid- or base-catalyzed Claisen-Schmidt condensation forms chalcones, which cyclize with hydrazine to yield dihydropyrazoles. Microwave irradiation enhances reaction efficiency (yields >75%) .
-
Electrophilic Aromatic Substitution : The thiophene ring undergoes regioselective substitution (e.g., nitration at the 5-position) due to electron-donating effects of sulfur .
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Solvent Effects : Ethanol and dichloromethane are preferred for polar intermediates, while DMF facilitates SN2 reactions .
Stability and Reactivity Insights
-
Thermal Stability : Decomposition observed above 250°C, likely due to cleavage of the pyrrolidinyl-ethanone bond .
-
pH Sensitivity : The pyrazole ring is stable under acidic conditions but hydrolyzes in strong bases (e.g., NaOH >2M).
-
Electrochemical Behavior : Cyclic voltammetry shows reduction potentials at −500 mV (nitro groups) and −1,400 mV (heterocyclic moieties), indicating redox-active sites .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Research has shown that pyrazoline derivatives, similar to the compound , exhibit significant activity against viruses such as the West Nile Virus (WNV). These compounds were identified through high-throughput screening techniques and demonstrated inhibition of viral RNA synthesis, suggesting their efficacy as antiviral agents targeting viral replication mechanisms .
Antioxidant and Anti-inflammatory Properties
Molecular docking studies indicate that compounds with similar structures possess excellent antioxidant and anti-inflammatory properties. These effects are crucial for developing treatments for conditions associated with oxidative stress and inflammation, such as arthritis and cardiovascular diseases .
Anticancer Activity
The thiophene moiety in the compound is known for its role as a pharmacophore in several anticancer agents. Research indicates that thiophene-containing compounds can exhibit marked chemotherapeutic activities, including anticancer effects. The structural characteristics of the compound may contribute to its potential effectiveness against various cancer cell lines .
Synthetic Methods
The synthesis of this compound typically involves multi-step reactions, often starting from readily available precursors. For instance, derivatives of thiophenes and pyrazoles are synthesized through condensation reactions followed by functional group modifications. The characterization of these compounds is performed using techniques such as NMR spectroscopy and X-ray diffraction to elucidate their crystal structures and confirm molecular integrity .
Case Studies
A notable case study involved the synthesis of a series of pyrazole derivatives, where one compound showed significant analgesic properties compared to reference medications. This indicates the therapeutic potential of structurally related compounds in pain management .
Nonlinear Optical Properties
The compound's unique molecular structure may also lend itself to applications in material science, particularly in nonlinear optics. Compounds with similar structures have been studied for their nonlinear optical (NLO) properties, which are essential for developing advanced photonic devices .
Density Functional Theory (DFT) Analysis
Computational methods such as DFT have been employed to predict the electronic properties of similar pyrazole derivatives. These studies help in understanding charge distributions, frontier orbital energies, and reactivity patterns, which are vital for designing new compounds with enhanced biological activity .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Core Similarities: The target compound shares the 4,5-dihydropyrazole core with IIa and thiazolidinone-linked derivatives . Thiophene substitution is common in compounds like IIa and 7a/7b .
Synthetic Diversity: While IIa and the target compound likely use hydrazine-based cyclization, 7a/7b employ sulfur-mediated annulation, and thiazolidinone derivatives require ethanol reflux .
Functional Group Impact: The pyrrolidinyl ethanone group in the target compound distinguishes it from IIa (simple ethanone) and 7a/7b (cyano/ester groups). These substituents influence solubility, bioavailability, and target binding.
Physicochemical and Hazard Comparisons
- Melting Points : Analogous pyrazole-thiophene compounds (e.g., Example 76 in ) exhibit high melting points (252–255°C), suggesting thermal stability. The target compound’s melting point is unreported but likely comparable.
- Hazards: Thiophene and pyrazole derivatives often have undefined toxicological profiles, as noted for 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone . Similar caution applies to the target compound.
Methodological Considerations
Biological Activity
The compound 2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone , with CAS number 871318-94-4, represents a novel class of pyrazole derivatives that have garnered attention due to their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 459.6 g/mol. The structure features a complex arrangement that includes a benzoyl group, thiophene moiety, and a pyrrolidine ring, which contribute to its biological activity.
1. Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MIC) for these compounds often range from 2.50 to 20 µg/mL, highlighting their potential as antimicrobial agents .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 5 | E. coli |
| Compound B | 10 | S. aureus |
| Target Compound (this study) | TBD | TBD |
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects, particularly through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that related pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM . This suggests that the compound could be beneficial in treating inflammatory diseases.
3. Antiviral Activity
Recent studies have identified pyrazole derivatives as potential antiviral agents against flaviviruses, including West Nile Virus (WNV). The mechanism appears to involve the inhibition of viral RNA synthesis, implicating targets such as RNA polymerase . The compound's structural features may enhance its efficacy against viral infections.
Case Studies
Several studies have documented the biological activities of pyrazole derivatives:
- Selvam et al. synthesized a series of pyrazole derivatives and tested them against carrageenan-induced edema in mice, finding promising anti-inflammatory effects comparable to indomethacin .
- Burguete et al. explored antibacterial activity and found that modifications in the amide linkage significantly influenced antimicrobial efficacy .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity: Pyrazole derivatives often inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
- RNA Synthesis Inhibition: As noted in antiviral studies, the compound may target viral replication processes by inhibiting RNA synthesis.
Q & A
Basic: What are the common synthetic routes for this compound, and what intermediates are critical for structural fidelity?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the condensation of 1,4-dicarbonyl compounds with thiophene derivatives under acidic/basic conditions. Key steps include:
- Hydrazine cyclization : Reacting α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid to form the dihydropyrazole core .
- Thiophene functionalization : Using phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent to introduce thiophenyl groups .
- Pyrrolidine coupling : Acylation or nucleophilic substitution to attach the pyrrolidinyl-ethanone moiety .
Critical intermediates include the α,β-unsaturated ketone precursor and the cyclized pyrazoline-thiophene hybrid. Reaction progress is monitored via TLC and NMR .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
Optimization strategies include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency, while Pd-catalyzed cross-coupling improves aryl-thiophene bond formation .
- Temperature control : Reflux in ethanol or THF (70–80°C) minimizes side reactions during hydrazine cyclization .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in acylation steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) isolates the target compound (>95% purity) .
Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dihydropyrazole CH₂ at δ 3.5–4.0 ppm, thiophene protons at δ 7.0–7.5 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C–N in pyrazole: 1.34 Å) and dihedral angles (e.g., thiophene-phenyl: 15–25°) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
Discrepancies in reported activities (e.g., antimicrobial vs. anti-inflammatory) may arise from:
- Purity variations : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >98% purity .
- Assay conditions : Standardize in vitro protocols (e.g., MIC for antimicrobials, COX-2 inhibition for anti-inflammatory) with positive controls .
- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. hydroxy substituents) to identify SAR trends .
Basic: What in vitro assays are suitable for evaluating biological activity?
Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
- Antioxidant : DPPH radical scavenging (IC₅₀ measurement at 517 nm) .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) .
Dose-response curves (0.1–100 µM) and triplicate replicates ensure reproducibility .
Advanced: How can substituent modifications enhance target selectivity?
Answer:
- Electron-withdrawing groups : Introduce nitro (-NO₂) or chloro (-Cl) at the phenyl ring to boost electrophilicity for kinase inhibition .
- Hydrophobic moieties : Replace pyrrolidine with piperidine to improve blood-brain barrier penetration .
- Bioisosteres : Substitute thiophene with furan to modulate metabolic stability .
Computational docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or EGFR .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Thermal stability : TGA/DSC (heating rate 10°C/min) detects decomposition above 150°C .
- Photostability : UV-Vis spectroscopy (λ = 254 nm) monitors degradation in light-exposed vs. dark samples .
- Solution stability : HPLC tracks degradation in PBS (pH 7.4) or DMSO over 72 hours .
Advanced: What mechanistic insights explain the cyclization pathway during synthesis?
Answer:
The cyclization proceeds via:
- Hydrazine attack : Nucleophilic addition to α,β-unsaturated ketone forms a hydrazone intermediate .
- Ring closure : Acid-catalyzed (e.g., H₂SO₄) intramolecular cyclization generates the dihydropyrazole .
- Aromatic stabilization : Thiophene and benzoyl groups enhance resonance, favoring 5-membered ring formation .
DFT calculations (Gaussian 09) model transition states and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
